Ethyl 2,4-difluoronicotinate

Description

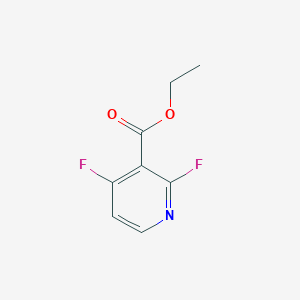

Ethyl 2,4-difluoronicotinate is a fluorinated nicotinic acid ester characterized by a pyridine ring substituted with fluorine atoms at the 2- and 4-positions and an ethyl ester group at the 3-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine, which enhance reactivity in cross-coupling reactions and modulate bioavailability in drug candidates. Its structural features, including the fluorine substituents and ester functionality, make it distinct from other nicotinate derivatives, enabling applications in organofluorine chemistry and medicinal chemistry pipelines.

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

ethyl 2,4-difluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |

InChI Key |

URSHQXZQWWHBQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid. One common method is the reaction of 2,4-difluoronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoronicotinate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield 2,4-difluoronicotinic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted nicotinates.

Reduction: 2,4-difluoronicotinyl alcohol.

Hydrolysis: 2,4-difluoronicotinic acid.

Scientific Research Applications

Ethyl 2,4-difluoronicotinate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.

Materials Science: It is used in the development of fluorinated materials with unique properties such as increased thermal stability and resistance to degradation.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoronicotinate involves its interaction with molecular targets such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors. The ester group can undergo hydrolysis in vivo, releasing the active 2,4-difluoronicotinic acid, which then exerts its biological effects by modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,4-Difluoronicotinate

Mthis compound (Ref: 10-F738111) shares the same difluorinated pyridine core but differs in the ester group (methyl vs. ethyl). Key distinctions include:

- Molecular Weight : Methyl ester (MW ≈ 187.13 g/mol) vs. Ethyl ester (MW ≈ 201.16 g/mol).

- Lipophilicity : The ethyl group increases logP by ~0.5 units, enhancing membrane permeability in biological systems.

- Synthetic Utility: Methyl esters are typically more volatile but less stable under prolonged storage compared to ethyl esters, as noted in discontinued product listings from CymitQuimica .

(4-Chloro-3,5-Difluorophenyl)Oxo-Acetic Acid Ethyl Ester

This compound (Ref: 10-F401314) features a chloro-difluorophenyl group and an oxo-acetic acid ethyl ester. Differences include:

- Reactivity : The chloro substituent introduces steric hindrance, reducing electrophilic substitution rates compared to the pyridine-based nicotinate.

- Applications : Primarily used in herbicide synthesis, unlike the pharmaceutical-focused nicotinate derivatives .

4-Acetoxy-3'-Fluorobenzophenone

Key contrasts:

- Aromatic System: A benzophenone backbone vs. a pyridine ring, leading to divergent electronic properties (e.g., UV absorption profiles).

- Thermal Stability : The acetoxy group decomposes at lower temperatures (~150°C) compared to ethyl nicotinates (>200°C) .

Data Table: Comparative Properties of this compound and Analogs

Research Findings and Industrial Relevance

- Synthetic Advantages: this compound’s ethyl ester group offers improved solubility in non-polar solvents compared to methyl analogs, facilitating Suzuki-Miyaura couplings in API synthesis.

- Stability Concerns : Discontinuation of methyl and chloro-difluorophenyl esters by suppliers like CymitQuimica highlights challenges in large-scale production, possibly due to purification difficulties or regulatory constraints.

- Biological Activity : Fluorine at the 2- and 4-positions enhances metabolic stability in drug candidates, as seen in kinase inhibitor prototypes.

Biological Activity

Ethyl 2,4-difluoronicotinate (EDFN) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

This compound is derived from the nicotinic acid family, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring. The synthesis typically involves the reaction of 2,4-difluoropyridine with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The general reaction can be summarized as follows:

1. Anticancer Properties

Recent studies have highlighted the potential of EDFN as an anticancer agent. It has been shown to inhibit the activity of certain proteins involved in cancer cell proliferation. For instance, research indicates that EDFN can act as a KIF18A inhibitor, which is significant because KIF18A is overexpressed in various cancers including breast and lung cancer. Inhibition of KIF18A leads to mitotic arrest in cancer cells, promoting apoptosis and potentially enhancing the efficacy of existing chemotherapeutic agents .

2. Enzyme Inhibition

EDFN has also demonstrated inhibitory effects on various enzymes. For example, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing neurotransmission, which might be beneficial in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities of this compound

Toxicological Profile

The safety profile of EDFN is crucial for its development as a therapeutic agent. Preliminary toxicological studies suggest that at low concentrations, EDFN does not induce significant toxicity in mammalian cell lines. However, further studies are necessary to establish a comprehensive toxicological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.